methyl (E)-octadec-2-enoate
Overview
Description
Methyl (E)-octadec-2-enoate, also known as methyl oleate, is a fatty acid methyl ester. It is a colorless to pale yellow liquid with a mild odor. Methyl oleate is commonly used in various industrial applications, such as lubricants, solvents, and surfactants. It is also used as a biodiesel fuel and as a food flavoring agent. In recent years, methyl oleate has gained attention in scientific research due to its potential biological activities.
Scientific Research Applications
1. Epoxidation Reactions
Methyl oleate, which includes methyl (E)-octadec-2-enoate, undergoes epoxidation reactions with potassium peroxomonosulfate, leading to high yields (85–99%) of monoepoxy derivatives. These reactions and the products formed are significant in understanding the chemical behavior and potential applications of unsaturated fatty esters like methyl (E)-octadec-2-enoate (Lie Ken Jie & Pasha, 1998).
2. Novel Azido Fatty Acid Ester Derivatives
Research has been conducted on transforming methyl octadec-11Z-en-9-ynoate, a compound related to methyl (E)-octadec-2-enoate, into various azido derivatives. These derivatives are characterized by NMR spectroscopy and mass spectral analyses, contributing to the understanding of fatty acid ester derivatives (Lie Ken Jie & Alam, 2001).
3. Action on Polar Solvents
The interaction of methyl octadec-9-enoate with ozone in polar solvents, a model for the aqueous ozonization of organic compounds, leads to the formation of aldehyde and carboxylic acid groups. This study is essential for understanding the chemical transformations of fatty acid esters in different environments (Killops, 1986).
4. GC-MS Analysis of Dienoic Fatty Acids
Research involving the determination of double-bond positions in dienoic fatty acids, such as methyl (E)-octadec-2-enoate, using GC-MS as their dimethyl disulfide adducts, has been pivotal in advancing analytical techniques for fatty acids (Yamamoto et al., 1991).
5. Catalytic Autoxidation Studies
Studies on the oxidation of monethenoid fatty acids and esters, including methyl (E)-octadec-2-enoate, have provided insights into the autoxidation process and its resulting compounds. This research is vital for understanding oxidative stability and decomposition pathways of fatty esters (Gold & Skellon, 1959).
Future Directions
: Akalin, A., Kormaksson, M., Li, S., Garrett-Bakelman, F. E., Figueroa, M. E., Melnick, A., & Mason, C. E. (2012). methylKit: a comprehensive R package for the analysis of genome-wide DNA methylation profiles. Genome Biology, 13, R87. Link : How Tall Is Mount Everest? For Nepal, It’s a Touchy Question. (2018). The New York Times. Link : Mount Everest - Wikipedia. Link
properties
IUPAC Name |
methyl (E)-octadec-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUVJOWXJUNPHY-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-octadec-2-enoate | |
CAS RN |
27234-05-5 | |
Record name | Octadecenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027234055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.